

NATOG diagnostic sensitivity specificity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N-Acetyltyramine

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NATOG Diagnostic Performance Data Summary

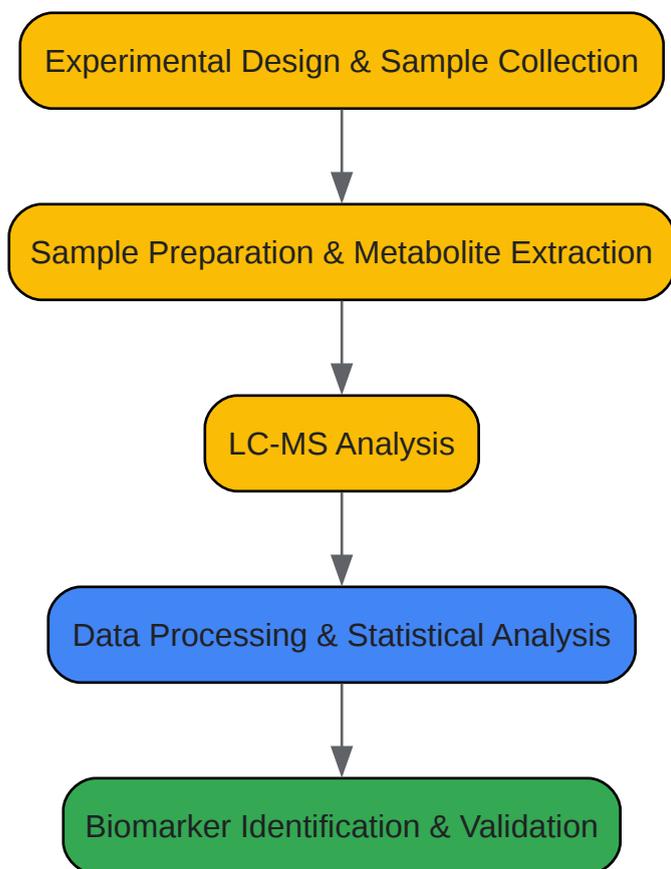
Study Population & Context	Key Findings on Diagnostic Performance	Suggested NATOG Threshold	Citation
Nodule-positive individuals (Ghana); Low microfiladermia	Limited diagnostic potential; only 5% of patients showed elevated NATOG levels; no statistical difference from control groups.	>10 µM	[1]
Mono- & co-infections (incl. <i>Loa loa</i>, <i>Mansonella perstans</i>)	Elevated NATOG values only in the presence of <i>Onchocerca volvulus</i> ; proposed as a biomarker for active infection.	Threshold proposed (value not specified in abstract)	[2]
Various infections (Cameroon); Population-level analysis	Poor individual-level discrimination; 13.8% of <i>O. volvulus</i> -infected had high NATOG levels not seen in controls or other filarial infections. Useful for epidemiology.	>10 µM	[3]

Experimental Protocols for NATOG Analysis

The data in the table above was generated using rigorous experimental protocols, primarily based on **Liquid Chromatography coupled with Mass Spectrometry (LC-MS)**.

Core Protocol Workflow

The general workflow for identifying and validating a metabolic biomarker like NATOG involves several key stages, from initial discovery to validation [4]. The following diagram outlines this process:



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Detailed Methodological Steps

- **Sample Collection and Preparation:**

- **Collection:** Urine samples are collected from infected individuals and control groups using strict protocols to avoid contamination [3]. Physical examination and skin snips are typically used as the reference standard to confirm *O. volvulus* infection status [1] [3].
- **Quenching and Extraction:** Metabolism is rapidly quenched, often using cold organic solvents like methanol. For liquid samples like urine, metabolites are extracted with methanol. An internal standard (e.g., D3-NATOG) is added for accurate quantification [3].
- **LC-MS Analysis:**
 - **Liquid Chromatography (LC):** Metabolites in the sample extract are separated using a reverse-phase column (e.g., Supelcosil ABZ+plus or Acquity HSS T3) with a gradient elution of solvents [1] [3].
 - **Mass Spectrometry (MS):** The separated metabolites are then ionized and analyzed by a mass spectrometer. NATOG is often detected and quantified using the **Multiple Reaction Monitoring (MRM)** mode on a triple quadrupole (QqQ) instrument, which offers high sensitivity for target analysis [1] [4]. This method tracks the specific transition of the NATOG molecule (precursor ion with m/z 356.1) to its characteristic fragment (product ion with m/z 180.1) [1]. High-resolution instruments like Quadrupole-Time of Flight (Q-TOF) are also used for broader metabolome profiling and to identify additional biomarkers [3].
- **Data Analysis and Biomarker Validation:**
 - The raw data is processed using specialized software (e.g., Agilent MassHunter). NATOG is identified by comparing its retention time and mass spectrum to a pure standard [3].
 - Concentrations are calculated based on calibration curves and often normalized to creatinine levels to account for urine dilution [3].
 - Statistical analyses, including principal component analysis (PCA), are used to find metabolites that best differentiate infected from non-infected groups [3]. The diagnostic performance is evaluated by calculating sensitivity and specificity at various concentration thresholds.

Key Takeaways for Researchers

- **Context is Critical:** NATOG's performance is strongly influenced by the patient population and infection characteristics. It performs poorly in individuals with low microfilarial loads [1] but shows promise for detecting active infections and for population-level surveillance [2] [3].
- **A Multi-Marker Future:** Research suggests that using NATOG in combination with other metabolites (e.g., **cinnamoylglycine**) may significantly improve the accuracy of distinguishing *O. volvulus* infections from other filarial diseases or non-infected states [3].
- **Platform Considerations:** While LC-MS is the gold standard for discovery and validation, efforts are ongoing to develop more accessible platforms, such as lateral flow immunoassays, for field

deployment [3].

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